N-(5-chloro-2-methoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a multifunctional structure. The molecule comprises:
- A pyrimidin-2-ylsulfanyl moiety linked to the acetamide carbonyl, enhancing electronic interactions.
Its synthesis likely involves nucleophilic substitution between a thiolated pyrimidine intermediate and a chloroacetamide precursor, followed by crystallization using tools like SHELX for structural refinement .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-29-19-7-6-17(23)12-18(19)25-21(28)14-30-22-24-10-8-20(26-22)27-11-9-15-4-2-3-5-16(15)13-27/h2-8,10,12H,9,11,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPPNCSWNGSLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 373.89 g/mol
Pharmacological Effects
- Antipsychotic Activity : Preliminary studies suggest that compounds with similar structures exhibit antipsychotic properties. For instance, anilides related to substituted benzamides have shown potential in treating psychotic disorders by modulating neurotransmitter pathways, particularly dopamine and serotonin systems .
- Anti-inflammatory Properties : Some derivatives of methoxyphenyl compounds have demonstrated anti-inflammatory effects in vitro. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Cytotoxicity : In vitro studies indicate that certain analogs can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism often involves the activation of caspases and the mitochondrial pathway of apoptosis.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound may act as a receptor modulator for various neurotransmitter systems, influencing pathways related to mood and cognition.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
Case Study 1: Antipsychotic Efficacy
A study conducted on a series of substituted benzamides demonstrated that certain analogs exhibited significant antipsychotic effects in animal models. The study reported a reduction in hyperactivity and improved cognitive function in treated subjects compared to controls .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various methoxyphenyl compounds against breast cancer cell lines. The study found that specific structural modifications enhanced the compounds' ability to induce cell death through apoptosis mechanisms .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antipsychotic | |
| Compound B | Anti-inflammatory | |
| Compound C | Cytotoxicity |
| Mechanism | Description |
|---|---|
| Receptor Modulation | Influences neurotransmitter pathways |
| Enzyme Inhibition | Blocks enzymes linked to inflammation |
| Apoptosis Induction | Activates apoptotic pathways in cancer cells |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative insights into structure-activity relationships (SAR):
Table 1: Structural and Functional Comparison
*Estimated based on molecular formulas.
Substituent-Driven SAR Trends
Aryl Groups
- Halogenation: The 5-Cl substituent in the target compound and analogs enhances electrophilicity and membrane permeability compared to non-halogenated derivatives.
- Methoxy vs. Methyl : The 2-methoxy group in the target compound may improve solubility relative to methyl-substituted analogs (e.g., ), where additional methyl groups increase hydrophobicity.
Heterocyclic Cores
- Pyrimidine vs.
- Oxadiazole vs. Pyrimidine : Oxadiazole-containing analogs exhibit distinct electronic profiles, favoring hydrogen bonding with enzymatic targets (e.g., lipoxygenase), unlike the pyrimidine-based compounds.
Linker Flexibility
- Sulfanyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
